molecular formula C16H23N3O4S2 B6571792 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole CAS No. 1019105-29-3

4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole

Cat. No.: B6571792
CAS No.: 1019105-29-3
M. Wt: 385.5 g/mol
InChI Key: YFVKKCNEVVWKTO-UHFFFAOYSA-N
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Description

4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylpyrazole and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Addition of Diethylamino Group: Diethylamine is then introduced to the reaction mixture, leading to the formation of the final product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using microwave irradiation or catalytic amounts of acids .

Chemical Reactions Analysis

4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

    4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl: Known for its biological activities.

    4-(Dimethylamino)azobenzene-4′-sulfonyl chloride: Used as a chromophoric labeling reagent.

Properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c1-6-18(7-2)25(22,23)16-13(4)17-19(14(16)5)24(20,21)15-10-8-12(3)9-11-15/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVKKCNEVVWKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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